4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties. The presence of dimethylamino and nitrophenyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Nitration: The nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Condensation Reaction: The final step involves the condensation of the nitrated compound with 4-(dimethylamino)benzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound is primarily related to its ability to interact with biological targets through its functional groups. The nitrophenyl group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- 4-[(E)-{[4-(DIMETHYLAMINO)-2-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Uniqueness
The unique combination of the dimethylamino and nitrophenyl groups in 4-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H21N5O3/c1-14-19(20(26)24(23(14)4)16-8-6-5-7-9-16)21-13-15-10-11-17(22(2)3)18(12-15)25(27)28/h5-13H,1-4H3 |
InChI Key |
MZZNBUZOLRHTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.